molecular formula C20H16OS B14379640 {2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol CAS No. 88220-19-3

{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol

Cat. No.: B14379640
CAS No.: 88220-19-3
M. Wt: 304.4 g/mol
InChI Key: CLYJYHIBVQKLGB-UHFFFAOYSA-N
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Description

{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol is an organic compound that features a naphtho[1,2-b]thiophene moiety linked to a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol typically involves the reaction of naphtho[1,2-b]thiophene with benzyl alcohol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by the addition of the naphtho[1,2-b]thiophene derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride (AlCl₃) as a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of {2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol is unique due to its specific structural arrangement, which combines the properties of naphtho[1,2-b]thiophene and phenylmethanol

Properties

CAS No.

88220-19-3

Molecular Formula

C20H16OS

Molecular Weight

304.4 g/mol

IUPAC Name

[2-(benzo[g][1]benzothiol-2-ylmethyl)phenyl]methanol

InChI

InChI=1S/C20H16OS/c21-13-17-7-2-1-6-15(17)11-18-12-16-10-9-14-5-3-4-8-19(14)20(16)22-18/h1-10,12,21H,11,13H2

InChI Key

CLYJYHIBVQKLGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=C3)CC4=CC=CC=C4CO

Origin of Product

United States

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